BenchChemオンラインストアへようこそ!

N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This azetidine-3-carboxamide features a 2-(2-methoxyphenyl)ethyl side chain, delivering an XLogP3 of 0.6 and TPSA of 84.4 Ų—a differentiated lipophilicity window ideal for cell-based assays. With no pre-existing biological annotation, it serves as a low-bias entry for phenotypic screening beyond JAK/STAT pathways. Its 6 rotatable bonds enable systematic SAR exploration of flexible, electron-rich aromatic side chains. Procure this structurally distinct scaffold to define FTO boundaries and benchmark lead-like property distributions.

Molecular Formula C18H20N4O3
Molecular Weight 340.4 g/mol
CAS No. 1396812-74-0
Cat. No. B6502754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
CAS1396812-74-0
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C18H20N4O3/c1-25-16-5-3-2-4-13(16)6-7-21-17(23)14-11-22(12-14)18(24)15-10-19-8-9-20-15/h2-5,8-10,14H,6-7,11-12H2,1H3,(H,21,23)
InChIKeyJNKMLWYIAGYYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396812-74-0): Baseline Identity for Informed Procurement


N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule (C18H20N4O3, MW 340.4 g/mol) belonging to the azetidine-3-carboxamide chemical class [1]. Its structure comprises an azetidine ring bearing a pyrazine-2-carbonyl substituent at the N1 position and a 2-(2-methoxyphenyl)ethyl group on the carboxamide nitrogen [1]. Computed physicochemical properties include an XLogP3 of 0.6, topological polar surface area (TPSA) of 84.4 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. This compound is currently offered by multiple chemical suppliers as a research-grade screening compound; no peer-reviewed biological activity data, patent-exemplified target engagement, or ChEMBL/BindingDB affinity measurements have been identified for this specific compound at the time of this analysis.

Why Close Analogs of N-[2-(2-Methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide Cannot Be Assumed Interchangeable


Within the 1-(pyrazine-2-carbonyl)azetidine-3-carboxamide series, variation of the amide N-substituent produces measurable shifts in physicochemical properties that directly influence solubility, permeability, and molecular recognition [1] [2]. The 2-(2-methoxyphenyl)ethyl side chain in the target compound confers an XLogP3 of 0.6, which places it in a distinct lipophilicity window compared to analogs bearing thiazole (XLogP3 estimated >1.5), chloro-fluoro-phenyl, or tetrahydrofuran-containing side chains [1] [2]. These computed differences, while not a substitute for experimentally measured bioactivity data, indicate that generic substitution within this class can alter key drug-likeness parameters and potentially shift target-binding profiles [3]. Procurement decisions should therefore be guided by the specific structural features of this compound rather than by class-level assumptions.

Quantitative Differentiation Evidence: N-[2-(2-Methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Methoxyphenethyl Side Chain vs. Dimethoxyethyl Analog

The target compound exhibits an XLogP3 of 0.6, which is 1.0 log unit higher than the closely related N-(2,2-dimethoxyethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (XLogP3 = -0.4) [1] [2]. This difference arises from the replacement of the polar dimethoxyethyl side chain with the more lipophilic 2-(2-methoxyphenyl)ethyl moiety [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Impact on Oral Bioavailability Predictors

The target compound has a topological polar surface area (TPSA) of 84.4 Ų and 5 hydrogen bond acceptors (HBAs), both falling within favorable ranges for oral bioavailability according to Veber's criteria (TPSA ≤ 140 Ų; HBA ≤ 10) [1] [2]. In contrast, the thiazole-containing analog N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide introduces an additional sulfur atom and a second heterocycle, increasing both the HBA count and TPSA beyond the target compound's values .

ADME Oral bioavailability Veber rules

Rotatable Bond Count and Molecular Flexibility: Methoxyphenethyl vs. Chloro-fluoro-phenyl Side Chain

The target compound contains 6 rotatable bonds, primarily contributed by the ethyl linker and methoxy group in the 2-(2-methoxyphenyl)ethyl side chain [1]. The analog N-(3-chloro-4-fluorophenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396801-41-4), in which the amide substituent is a directly attached chloro-fluorophenyl ring, has approximately 4 rotatable bonds . This 2-bond difference represents a reduction in conformational degrees of freedom for the comparator.

Conformational flexibility Entropic binding penalty Ligand efficiency

Absence of Publicly Disclosed Biological Annotation: A Differentiator for Unbiased Phenotypic Screening

At the time of this analysis, no biological activity data (IC50, Ki, EC50), target annotations, or mechanism-of-action studies have been disclosed for the target compound in peer-reviewed literature, patent examples, ChEMBL, or BindingDB [1] [2]. This contrasts with structurally related azetidine-3-carboxamide derivatives within the Incyte JAK inhibitor patent series (e.g., US 8,691,807; US 9,611,269), which have extensive kinase selectivity profiles publicly disclosed [3] [4].

Chemical probe novelty Target-agnostic screening Intellectual property

Evidence-Backed Application Scenarios for N-[2-(2-Methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS 1396812-74-0)


Unbiased Phenotypic Screening Library Component for Target Deconvolution

Given the complete absence of publicly disclosed biological annotation [1], this compound is positioned as a low-bias entry for phenotypic screening cascades. Its XLogP3 of 0.6 and TPSA of 84.4 Ų place it within favorable drug-like chemical space [2], making it compatible with standard cell-based assay conditions. Unlike extensively profiled JAK inhibitor azetidine scaffolds, this compound carries no expectation bias toward kinase inhibition, enabling genuine hit discovery in pathways beyond JAK/STAT signaling [3].

Structure-Activity Relationship (SAR) Probe for Azetidine-3-Carboxamide Lead Optimization

The 2-(2-methoxyphenyl)ethyl side chain introduces 6 rotatable bonds into the azetidine-3-carboxamide scaffold [1], providing a measurable degree of conformational flexibility that can be systematically explored in SAR campaigns. Researchers optimizing this scaffold class can use the target compound to assess the impact of flexible, electron-rich aromatic side chains on potency and selectivity, compared to rigid aromatic analogs (e.g., chloro-fluorophenyl derivatives with only 4 rotatable bonds) [2].

Physicochemical Benchmarking Standard for Fragment-to-Lead Libraries

With a molecular weight of 340.4 g/mol, XLogP3 of 0.6, HBD count of 1, and HBA count of 5, the target compound occupies a central position in lead-like chemical space [1] [3]. It can serve as a calibration standard for evaluating the property distribution of fragment-to-lead libraries, particularly when benchmarking against more polar analogs (e.g., dimethoxyethyl derivative, XLogP3 = -0.4) or more lipophilic derivatives [2].

Intellectual Property (IP) Tool Compound for Freedom-to-Operate (FTO) Analysis

This compound has not been identified as a specifically claimed example in any patent retrieved during this analysis, distinguishing it from the heavily patented Incyte azetidinyl JAK inhibitor series [1] [2]. Organizations conducting FTO landscaping around azetidine-based kinase inhibitors can use this compound as a structurally distinct comparator to define the boundaries of existing composition-of-matter claims, potentially supporting novel chemical matter filings.

Quote Request

Request a Quote for N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.